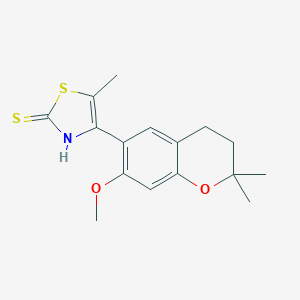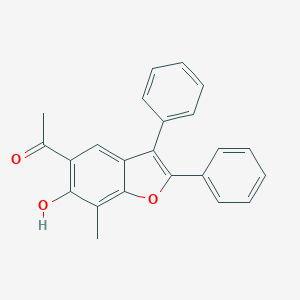
N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide, also known as Mephenesin, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. This compound is also thought to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been found to improve cognitive function in animal studies. This compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide in lab experiments is its low toxicity profile. This makes it a safer option compared to other compounds that may have harmful side effects. However, this compound has limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in these conditions. Another area of research is the development of new synthesis methods for this compound that may improve its solubility and bioavailability. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
Conclusion:
This compound is a promising compound that has gained attention in the field of scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects and has been studied for its potential use in the treatment of neurodegenerative diseases. While there are limitations to its use in lab experiments, the low toxicity profile of this compound makes it a promising candidate for further research.
Synthesis Methods
N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide can be synthesized through the reaction of 4-methoxybenzoic acid, 4-methoxyaniline, and thiophene-2-sulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a melting point of 189-191°C.
Scientific Research Applications
N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
Molecular Formula |
C19H17NO5S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H17NO5S2/c1-24-16-9-5-14(6-10-16)19(21)20(15-7-11-17(25-2)12-8-15)27(22,23)18-4-3-13-26-18/h3-13H,1-2H3 |
InChI Key |
DWRSNQWISRGPGY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)
![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)



![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)
